8-Nitro-2H-chromene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
8-nitro-2H-chromene |
InChI |
InChI=1S/C9H7NO3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1-5H,6H2 |
InChI Key |
ZSWIGXOEYLXNKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(O1)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 8 Nitro 2h Chromene Derivatives
Reactivity of the Nitroalkene Moiety
The nitroalkene functionality within the 8-nitro-2H-chromene framework is the primary site of its chemical reactivity. This moiety activates the molecule for several important classes of reactions, including nucleophilic additions and cycloadditions. chim.itresearchgate.net
The carbon-carbon double bond in 3-nitro-2H-chromenes is electron-deficient due to the strong electron-withdrawing effect of the nitro group. This makes the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles. chim.itresearchgate.net These reactions are often referred to as conjugate or Michael additions. chim.it
The conjugate addition of nucleophiles, or Michael addition, to 3-nitro-2H-chromenes is a well-established method for the synthesis of functionalized chromane (B1220400) derivatives. chim.itarkat-usa.org The reaction involves the attack of a nucleophile at the C4 position of the nitroalkene system. chim.it For instance, the reaction of 3-nitro-2H-chromenes with enamines, such as 1-morpholinocyclopentene, proceeds in a stereoselective manner. chim.it The stereochemical outcome, yielding either cis-trans or other isomers, can be influenced by the substituents on the chromene ring and the reaction conditions. chim.it
A variety of carbon and heteroatom nucleophiles have been successfully employed in Michael additions to nitrochromenes. These reactions provide access to a diverse array of chromane derivatives with potential applications in medicinal chemistry and materials science. researchgate.net
Table 1: Examples of Michael Addition Reactions with this compound Derivatives
| Nucleophile | Product | Catalyst/Conditions | Reference |
|---|---|---|---|
| 1-Morpholinocyclopentene | Functionalized chromane | Varies with substrate | chim.it |
| Nitromethane | Functionalized chromane | Prolinol triethylsilyl ether | arkat-usa.org |
| Malonates | Functionalized chromane | Chiral catalysts (e.g., Takemoto's catalyst) | researchgate.net |
| Indoles | C4-indolyl-substituted chromanes | Not specified | researchgate.net |
A broad spectrum of nucleophiles, including those centered on nitrogen, carbon, and sulfur, readily participate in conjugate addition reactions with 3-nitro-2H-chromenes. researchgate.net The reaction of 2-aryl-3-nitro-2H-chromenes with indoles as C-nucleophiles has been extensively studied. researchgate.net
The addition of azomethine ylides, generated from α-iminoesters, to 3-nitro-2H-chromenes proceeds through a reversible Michael addition/Mannich reaction sequence. mdpi.com The stereochemistry of the resulting chromenopyrrolidine products can be controlled by adjusting the reaction temperature and solvent. mdpi.com In some cases, particularly with 2-(trichloromethyl)-substituted nitrochromenes, the reaction halts at the Michael adduct stage. mdpi.com
The reaction of 3-nitro-2H-chromenes with stabilized azomethine ylides derived from amino acid esters and arylaldehydes has also been reported to yield chromenopyrrolidine derivatives. mdpi.com The choice of catalyst, such as a combination of DBU and LiBr or Et₃N and AgOAc, can influence the stereochemical outcome of the reaction. mdpi.com
The electron-deficient double bond of the nitroalkene moiety in this compound derivatives makes them excellent dienophiles and dipolarophiles in cycloaddition reactions. chim.itresearchgate.net These reactions provide a powerful tool for the construction of complex, fused heterocyclic ring systems. chim.it
One notable example is the [3+2] cycloaddition of racemic 3-nitro-2H-chromenes with azomethine ylides. chim.itsioc-journal.cn This reaction can be performed as an asymmetric kinetic resolution when a chiral catalyst, such as Takemoto's catalyst, is employed. chim.itsioc-journal.cn This approach allows for the separation of the racemic nitrochromene into its enantiomers while simultaneously producing enantioenriched chromenopyrrolidine products. chim.it
The reaction of 3-nitro-2H-chromenes with azomethine ylides generated from α-iminoesters can also lead to the formation of chromeno[3,4-c]pyrrolidines through a formal [3+2] cycloaddition process, which mechanistically may proceed via a Michael addition followed by a Mannich reaction. mdpi.com
Nucleophilic Addition Reactions
Redox Chemistry
The redox chemistry of this compound derivatives offers additional pathways for chemical transformations, allowing for the modification of both the nitro group and the chromene core. researchgate.net
While less common than reductions, the oxidation of the 2H-chromene ring system can be achieved. For instance, the allylic oxidation of 2H-chromenes to the corresponding coumarins (2H-chromen-2-ones) has been accomplished using reagents like pyridinium (B92312) dichromate (PDC). acs.org This transformation provides a route to a different class of chromene derivatives with distinct biological and chemical properties. acs.org
Reduction Reactions to Amino-Chromanes
The reduction of the nitro group in this compound derivatives is a key transformation for the synthesis of the corresponding 8-amino-chromanes. This reaction simultaneously reduces the nitro group and the double bond of the pyran ring. Various reducing agents and conditions have been employed to achieve this conversion, leading to compounds with significant potential in medicinal chemistry.
One common method involves catalytic hydrogenation. For instance, 5-hydroxy-8-nitro-2H-chromene can be converted to 5-hydroxy-8-aminochromane. nih.gov This reaction is typically carried out using hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) in the presence of a palladium on carbon (Pd/C) catalyst in ethanol (B145695). nih.gov A small amount of hydrochloric acid is often added, and the reaction is heated to facilitate the transformation. nih.gov
Another effective reducing agent for this conversion is tin(II) chloride (SnCl₂). nih.gov The reduction of 5-alkoxy-8-nitro-2H-chromene derivatives to the corresponding 5-alkoxy-2H-chromen-8-amines has been successfully achieved using SnCl₂ in refluxing ethanol. nih.gov
The resulting amino-chromanes are valuable intermediates. For example, they can be protected with a Boc group (di-tert-butyldicarbonate) and further functionalized to create a library of derivatives for biological screening. nih.gov
Table 1: Reduction of this compound Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5-hydroxy-8-nitro-2H-chromene | H₂NNH₂·H₂O, 10% Pd/C, HCl (cat.), EtOH, 60 °C | 5-hydroxy-8-aminochromane | Not specified | nih.gov |
Transformations of Related Nitrochromene Isomers (e.g., 3-nitro-4H-chromenes)
The chemistry of 3-nitro-4H-chromene isomers is characterized by the unique reactivity conferred by the arrangement of the nitro group and the double bond within the heterocyclic ring. This section delves into the transformations of sulfanyl-substituted derivatives and the reactivity of the inherent nitroenamine moiety.
The transformations of 3-nitro-4H-chromenes include the reactions of 4-sulfanyl-substituted derivatives with various nucleophiles. researchgate.netresearchgate.netdntb.gov.uamathnet.ru These compounds serve as versatile intermediates for the synthesis of diverse heterocyclic systems. The presence of the alkylsulfanyl group at the C-4 position makes it a good leaving group, facilitating substitution reactions.
For example, N-alkyl 4-(methylthio)-3-nitro-4H-chromen-2-amines react with heteroaromatic amines, such as 2-aminopyridines and 2-aminopyrimidines. researchgate.net This substitution reaction leads to the formation of C(4) N-heteroaryl 2-amino-3-nitro-4H-chromenes, which have been investigated as potential anticancer agents. researchgate.net These reactions highlight the utility of the 4-sulfanyl group as a synthetic handle for introducing structural diversity.
The 2-amino-3-nitro-4H-chromene scaffold contains a nitroenamine moiety, which dictates much of its chemical behavior. researchgate.netmathnet.ruresearchgate.net The reactivity of this functional group is a key aspect of the chemistry of these isomers. The enamine part can be hydrolyzed under acidic conditions, and the nitro group can undergo reduction. researchgate.net
The reactions of 2-alkylamino-3-nitro-4-alkylsulfanyl-4H-chromenes are influenced by this moiety. tandfonline.com The interplay between the nucleophilic character of the enamine nitrogen and the electrophilic nature of the nitro-activated double bond allows for a range of subsequent transformations and cyclizations.
The reductive removal of the alkylsulfanyl group from 4-sulfanyl-substituted 3-nitro-4H-chromenes represents another significant transformation pathway. researchgate.netresearchgate.netdntb.gov.uamathnet.ru This desulfurization process allows for the synthesis of 4H-chromene derivatives that are unsubstituted at the C-4 position, providing access to a different class of compounds. These reductive processes are a key part of the synthetic utility of the 4-sulfanyl-substituted precursors. researchgate.netmathnet.ru
Complex Rearrangements and Annulation Pathways
Nitrochromenes are valuable precursors for constructing more complex polycyclic heterocyclic systems through rearrangement and annulation reactions. These pathways often involve multiple steps and lead to the formation of novel ring systems with potential biological activities.
Nucleophilic dearomatization reactions represent a powerful strategy for the synthesis of three-dimensional structures from flat aromatic precursors. In the context of nitrochromene chemistry, related compounds like 3-nitrobenzofurans have been shown to undergo nucleophilic dearomatization. researchgate.net This process can involve sequential aza-Michael and retro-oxa-Michael reactions, demonstrating the propensity of the heterocyclic ring to open under the action of nucleophiles like primary aromatic amines. researchgate.net
More directly, the [3+2]-cycloaddition of N,N-cyclic azomethine imines to 3-nitro-4H-chromenes serves as a rare example of their dearomatization. rsc.org This reaction proceeds diastereoselectively under mild, catalyst-free conditions to provide chromeno-condensed pyrazolo[1,2-a]pyrazoles, demonstrating an atom-economical route to complex fused heterocycles. rsc.org Such dearomatization processes are of significant interest for expanding the chemical space accessible from nitrochromene scaffolds.
Domino Reaction Mechanisms
Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. These reactions are of significant interest in organic synthesis as they offer increased complexity from simple starting materials in a more atom- and step-economical manner. The study of domino reaction mechanisms involving this compound derivatives has revealed intricate pathways for the construction of complex heterocyclic systems.
A notable example is the organocatalytic triple domino reaction for the synthesis of functionalized tricyclic chromane scaffolds. This reaction proceeds via a secondary amine-catalyzed domino Michael/Michael/aldol condensation. acs.org In this process, aliphatic aldehydes, nitro-chromenes, and α,β-unsaturated aldehydes react to form tricyclic chromanes with four contiguous stereogenic centers. acs.org The reaction demonstrates high yields (ranging from 20% to 66%) and excellent stereoselectivities. acs.org
Another significant domino reaction involves the one-pot synthesis of functionalized tetrahydrochromeno[4′,3′:2,3]indolizino[8,7-b]indoles. rsc.org This is achieved through the reaction of tryptamines, alkyl propiolates, and 2-aryl-3-nitro-2H-chromenes. rsc.org The proposed mechanism involves a sequence of key steps: the initial formation of a β-enamino ester from tryptamine (B22526) and an alkyl propiolate, followed by a Michael addition of the β-enamino ester to the 2-aryl-3-nitro-2H-chromene. rsc.org This is then followed by a Pictet-Spengler reaction and a final annulation process to yield the complex polycyclic product. rsc.org This reaction is noted for its high atomic economy. rsc.org
Furthermore, domino Knoevenagel-cyclization reactions of 2H-chromene derivatives that have an o-formylaryl amine or ether side-chain have been utilized to produce various chiral condensed heterocycles. bohrium.com These reactions can proceed through several distinct mechanistic pathways, including:
An intramolecular hetero Diels-Alder (IMHDA) reaction. bohrium.com
A stepwise polar [2+2] cycloaddition. bohrium.com
A Current time information in Bangalore, IN.chim.it-hydride shift followed by a 6-endo cyclization. bohrium.com
A multi-step sequence involving a nitro hetero Diels-Alder reaction, ring-opening, and a Cadogan-type cyclization. bohrium.com
The specific pathway is influenced by the nature of the reagents. For instance, a different cyclization mechanism is observed when malononitrile (B47326) or 2-(phenylsulfonyl)acetonitrile are used as reagents. bohrium.com
Research has also explored the quadruple-cascade reaction to construct highly functionalized and enantiomerically enriched tetrahydro-6H-benzo[c]chromenes. beilstein-journals.org This domino oxa-Michael–Michael–Michael–aldol condensation of o-hydroxy-β-nitrostyrene and two equivalents of an α,β-unsaturated aldehyde, catalyzed by a diphenylpyrrolinol trimethylsilyl (B98337) ether with an acid additive, results in products with five stereogenic centers and excellent enantioselectivity. beilstein-journals.org
The following table summarizes the key aspects of these domino reactions involving nitro-chromene derivatives:
| Reaction Type | Reactants | Key Mechanistic Steps | Product | Reference |
| Organocatalytic Triple Domino Reaction | Aliphatic aldehydes, Nitro-chromenes, α,β-Unsaturated aldehydes | Michael/Michael/Aldol Condensation | Functionalized tricyclic chromanes | acs.org |
| One-pot Domino Reaction | Tryptamines, Alkyl propiolates, 2-Aryl-3-nitro-2H-chromenes | β-Enamino ester formation, Michael addition, Pictet-Spengler reaction, Annulation | Tetrahydrochromeno [4′,3′:2,3]indolizino[8,7-b]indoles | rsc.org |
| Domino Knoevenagel-Cyclization | 2H-Chromene derivatives with o-formylaryl amine/ether side-chain | IMHDA, Polar [2+2] cycloaddition, Current time information in Bangalore, IN.chim.it-Hydride shift/6-endo cyclization, or Nitro hetero Diels-Alder/Ring-opening/Cadogan-type cyclization | Chiral condensed heterocycles | bohrium.com |
| Quadruple-Cascade Reaction | o-Hydroxy-β-nitrostyrene, α,β-Unsaturated aldehydes | oxa-Michael–Michael–Michael–Aldol Condensation | Tetrahydro-6H-benzo[c]chromenes | beilstein-journals.org |
These examples underscore the versatility of domino reactions in the synthesis of complex molecules derived from this compound and related structures. The intricate mechanistic pathways allow for precise control over the stereochemistry and functionality of the final products.
Advanced Spectroscopic and Structural Characterization Techniques for 8 Nitro 2h Chromene Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 8-Nitro-2H-chromene analogs. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra offer a comprehensive view of the molecular structure.
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound analogs, the chemical shifts (δ) of protons are influenced by the electron-withdrawing nitro group and other substituents on the chromene ring system.
For instance, in 8-methoxy-3-nitro-2-phenyl-2H-chromene, the proton at the C4 position (adjacent to the nitro group) appears as a singlet at approximately 8.28 ppm. The protons of the phenyl group typically resonate as a multiplet between 7.34 and 7.50 ppm. The methoxy (B1213986) group protons at the C8 position present as a singlet around 3.77 ppm. The varied substitution patterns on the chromene core and the 2-aryl group lead to distinct changes in the ¹H NMR spectra, aiding in the unequivocal identification of these compounds.
¹H NMR Data for Selected this compound Analogs
| Compound Name | Solvent | Key ¹H NMR Chemical Shifts (δ, ppm) |
|---|---|---|
| 8-Methoxy-3-nitro-2-phenyl-2H-chromene | CD₃COCD₃ | 8.28 (s, 1H), 7.50–7.43 (m, 2H), 7.40–7.34 (m, 3H), 7.18 (dd, J = 7.5, 1.6 Hz, 1H), 7.11 (dd, J = 8.2, 1.6 Hz, 1H), 7.02 (dd, J = 8.2, 7.5 Hz, 1H), 6.69 (s, 1H), 3.77 (s, 3H) |
| 8-Ethoxy-3-nitro-2-phenyl-2H-chromene | CD₃COCD₃ | 8.28 (s, 1H), 7.51–7.43 (m, 2H), 7.42–7.30 (m, 3H), 7.18 (dd, J = 7.6, 1.6 Hz, 1H), 7.10 (dd, J = 8.2, 1.6 Hz, 1H), 7.00 (dd, J = 8.2, 7.6 Hz, 1H), 6.69 (s, 1H), 4.01 (qd, J = 7.0, 3.3 Hz, 2H), 1.30 (t, J = 7.0 Hz, 3H) |
| 8-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene | Not Specified | Data not fully available in provided search results. Synthesis mentioned. |
Data sourced from multiple studies.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom.
In 8-methoxy-3-nitro-2-phenyl-2H-chromene, the carbon of the nitro-alkene bond (C3) is typically observed around 141.3 ppm, while the adjacent C4 is found near 122.4 ppm. The carbon atom of the methoxy group (C8-OCH₃) resonates at approximately 55.6 ppm. The signals for the aromatic carbons appear in the range of 117 to 150 ppm. Detailed analysis of ¹³C NMR spectra, often in conjunction with techniques like DEPT, HSQC, and HMBC, allows for the complete assignment of all carbon signals in complex analogs.
¹³C NMR Data for Selected this compound Analogs
| Compound Name | Solvent | Key ¹³C NMR Chemical Shifts (δ, ppm) |
|---|---|---|
| 8-Methoxy-3-nitro-2-phenyl-2H-chromene | CD₃COCD₃ | 148.8, 142.6, 141.3, 137.1, 129.6, 129.3, 128.8, 127.0, 122.4, 122.3, 119.1, 117.2, 73.7, 55.6 |
| 8-Ethoxy-3-nitro-2-phenyl-2H-chromene | CD₃COCD₃ | 148.0, 143.0, 141.4, 137.1, 129.7, 129.3, 128.7, 127.0, 122.5, 122.5, 119.3, 118.9, 73.6, 64.7, 14.2 |
| 2-(4-Bromophenyl)-6,8-dichloro-3-nitro-2H-chromene | CDCl₃ | 147.7, 142.4, 133.7, 134.7, 132.2, 128.4, 127.9, 127.7, 127.6, 124.1, 123.6, 120.2, 73.9 |
Data sourced from multiple studies.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.
For example, the molecular ion peak [M]⁺ for 8-methyl-3-nitro-2-phenyl-2H-chromene was calculated as 267.0896 and found to be 267.0889, confirming the formula C₁₆H₁₃NO₃. Similarly, for 2-(4-bromophenyl)-6,8-dichloro-3-nitro-2H-chromene, the calculated mass was 398.9083 and the found mass was 398.9078. The fragmentation patterns observed in the mass spectra of 3-nitro-2H-chromenes can also provide valuable structural information.
High-Resolution Mass Spectrometry (HRMS) Data for Selected this compound Analogs
| Compound Name | Ionization Mode | Calculated Mass [M]⁺ | Found Mass [M]⁺ |
|---|---|---|---|
| 8-Methyl-3-nitro-2-phenyl-2H-chromene | ESI+ | 267.0896 | 267.0889 |
| 2-(4-Bromophenyl)-6,8-dichloro-3-nitro-2H-chromene | ESI+ | 398.9083 | 398.9078 |
| 3-Nitro-2-phenyl-6-trifluoromethoxy-2H-chromene | ESI+ | 337.0566 | 337.0559 |
Data sourced from multiple studies.
Chiroptical Spectroscopy in Stereochemical Analysis
Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It is a valuable tool for studying the stereochemistry of chiral this compound analogs. For instance, the enantioselective synthesis of (R)- and (S)-8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene has been developed, and CD spectroscopy would be instrumental in confirming the stereochemical outcome of such reactions. In a study of 8-Methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene (MNC) interacting with DNA, CD spectroscopy revealed that MNC induces a slight conformational change in the DNA structure.
UV-Visible Spectroscopy in Electronic Structure Probing
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
The UV-Vis spectra of this compound analogs are characterized by absorption bands corresponding to π→π* transitions. For example, a study on 6-nitro-8-methoxy-2H-chromene investigated its absorption spectrum to understand the relative energies of its singlet and triplet states, which is relevant to its photochromic behavior. The interaction of 8-Methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene with DNA was also studied using UV-Vis spectroscopy, which indicated a groove binding interaction.
Structure Activity Relationship Sar and Mechanistic Chemical Biology of 8 Nitro 2h Chromene Derivatives
Elucidation of Molecular Determinants for Specific Chemical Reactivity
The chemical reactivity of the 8-Nitro-2H-chromene scaffold is primarily dictated by the electronic and steric properties of its constituent parts. The core 2H-chromene ring system, which contains a benzopyran moiety, is the foundational structure. msu.edu However, the specific reactivity is significantly modulated by the substituents attached to this core.
Key molecular determinants include:
The β-Nitrostyrene Moiety: In related 3-nitro-2H-chromene systems, the C3=C4 double bond is part of a β-nitrostyrene-like fragment. This feature makes the C4 position highly electrophilic and susceptible to nucleophilic attack, such as Michael additions. mdpi.com This reactivity is a cornerstone of many synthetic pathways involving nitrochromenes. researchgate.net
Substituents on the Pyran Ring: The nature of the substituent at the C2 position significantly influences the stereoselectivity and reaction pathways. For instance, electron-withdrawing groups like trifluoromethyl (CF₃) can activate the double bond towards nucleophiles. mdpi.com
Research on related 3-nitro-2H-chromenes has shown that their reactions with nucleophiles, their participation in cycloaddition reactions, and their oxidation-reduction behavior are all critical aspects of their chemical profile. researchgate.net These principles of reactivity are foundational to understanding how this compound derivatives might behave and interact in chemical and biological systems.
Influence of Substituent Effects on Reaction Pathways
Substituents on the this compound ring system have a profound impact on reaction rates and mechanisms by altering the electron distribution and steric environment of the molecule. lumenlearning.comfiveable.me These effects can be broadly categorized as inductive and resonance effects. fiveable.me
Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) at the C8 position is a strong electron-withdrawing group, acting through both inductive and resonance effects. researchgate.net This significantly reduces the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution. lumenlearning.comfiveable.me In studies on 3-nitro-2H-chromenes, the introduction of a CF₃ group (another strong EWG) at the C2 position was found to not only activate the double bond but also enhance the stereoselectivity of reactions. mdpi.com In contrast, substituting the CF₃ group with a bulkier trichloromethyl (CCl₃) group can sterically hinder subsequent cyclization steps, halting the reaction at the initial Michael addition stage. mdpi.com
The interplay of these electronic effects determines the reaction pathway. For example, in the reaction of 2-substituted 3-nitro-2H-chromenes with azomethine ylides, the substituent at the C2 position dictates the final product. While 2-phenyl and 2-CF₃ substituted chromenes undergo a Michael addition/Mannich reaction sequence to form chromeno[3,4-c]pyrrolidines, the sterically demanding 2-CCl₃ group prevents the final Mannich cyclization, yielding only the Michael adduct. mdpi.com
Table 1: Influence of C2-Substituent on Reaction with Azomethine Ylides
| C2-Substituent | Reaction Pathway | Product |
|---|---|---|
| Phenyl (Ph) | Michael Addition / Mannich Reaction | Chromeno[3,4-c]pyrrolidine |
| Trifluoromethyl (CF₃) | Michael Addition / Mannich Reaction | Chromeno[3,4-c]pyrrolidine |
| Trichloromethyl (CCl₃) | Michael Addition Only | Michael Adduct |
Data derived from studies on 3-nitro-2H-chromene derivatives. mdpi.com
Conformational Analysis and its Impact on Molecular Interactions
The three-dimensional shape, or conformation, of this compound derivatives is crucial for their interaction with biological macromolecules like proteins and enzymes. researchgate.netplos.org The flexibility of the chromene ring system allows it to adopt various conformations, and the energetically preferred conformation can influence binding affinity and specificity. nih.gov
X-ray crystallographic studies on derivatives of 3-nitro-2H-chromene reveal that the pyran ring typically adopts a distorted half-chair conformation. mdpi.com In this conformation, substituents at the C2 and C4 positions can occupy either axial or equatorial positions. The relative orientation of these substituents is critical for molecular recognition. For example, in certain chromeno[3,4-c]pyrrolidine products, the substituent at the C4 position occupies an axial position, while the nitro group is in an equatorial position. mdpi.com
The binding of a ligand to a protein target is not a simple "lock-and-key" process; both molecules can undergo conformational changes upon interaction, a concept known as "induced fit". plos.org Alternatively, a protein may exist in an equilibrium of different conformations, with the ligand selectively binding to the most favorable one. researchgate.net The intrinsic flexibility of the 2H-chromene scaffold allows it to adapt its shape to fit into a specific binding pocket, which is a key factor in its biological activity. plos.org Computational modeling and conformational analysis are therefore essential tools for predicting how these molecules will interact with their targets. mdpi.com
Role of the Nitro Group as a Functional Motif
The nitro group (NO₂) is far more than a simple substituent; it is a versatile functional motif that imparts unique properties to the this compound molecule. svedbergopen.comnih.gov Its primary role stems from its powerful electron-withdrawing nature. researchgate.netnih.gov
Key functions of the nitro group include:
Activation of the Molecule: By withdrawing electron density, the nitro group activates the chromene scaffold, making it more susceptible to nucleophilic attack. nih.gov This is fundamental to the reactivity discussed in section 5.1.
Modulation of Physicochemical Properties: The nitro group can affect properties like solubility, stability, and receptor binding affinity. svedbergopen.com Its presence can significantly alter the electronic distribution within the molecule. svedbergopen.com
Bio-reductive Activation: In some contexts, nitroaromatic compounds can be enzymatically reduced in hypoxic (low oxygen) environments, such as those found in solid tumors, to form reactive cytotoxic species. This makes nitro-containing compounds valuable as potential hypoxia-activated prodrugs. nih.gov
Synthetic Versatility: The nitro group can be chemically transformed into a variety of other functional groups, including amines, making it a valuable synthetic intermediate. It has been described as a "synthetic chameleon" for its versatility. nih.gov
The presence of the nitro group is often a deliberate design choice in medicinal chemistry to achieve specific electronic properties and reactivity patterns that can lead to desired biological effects. svedbergopen.comnih.gov
Bioisosteric Replacements and their Mechanistic Implications
While the nitro group offers many advantages, it is sometimes associated with toxicity concerns in drug development. nih.govnih.gov This has led to the exploration of bioisosteres—different functional groups with similar physical or chemical properties that can produce a similar biological effect. benthamscience.com Replacing the nitro group can be a strategy to improve a compound's safety profile while retaining or even enhancing its activity. benthamscience.com
A common bioisosteric replacement for the nitro group is the trifluoromethyl (CF₃) group. nih.gov The CF₃ group mimics the strong electron-withdrawing properties and size of the nitro group but is generally more metabolically stable. In one study on a different class of compounds, replacing an aliphatic nitro group with a CF₃ group resulted in compounds that were more potent and had improved metabolic stability. nih.gov
However, bioisosteric replacement is not always straightforward. The mechanistic implications depend on the specific role the nitro group plays. If its primary role is purely as an electron-withdrawing group, a CF₃ or cyano (CN) group might be a successful replacement. If its role involves specific hydrogen bonding interactions or bioreduction, these replacements may fail. For instance, in a series of 3-nitro-2H-chromene antagonists, replacing the 3-nitro group with a carboxylic acid or ester, which have different electronic and steric profiles, eliminated the compound's affinity for its target. nih.gov This demonstrates that the nitro group's contribution to binding was highly specific and not easily replicated by other functionalities.
Investigation of Ligand-Target Interaction Mechanisms
Understanding how this compound derivatives interact with their biological targets is the ultimate goal of mechanistic chemical biology. This involves identifying the specific binding site and characterizing the molecular interactions that lead to a biological response.
Molecular recognition is the process by which a ligand selectively binds to a specific receptor or enzyme active site. This process is governed by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specific arrangement and nature of substituents on the this compound scaffold determine how it presents itself to a binding site.
Studies on related 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y₆ receptor antagonists provide a useful model. SAR studies revealed that the 6-position of the chromene ring is amenable to derivatization with various groups, including sterically bulky ones, without losing affinity for the receptor. nih.gov This suggests that the substituent at this position may be oriented towards the solvent or a non-restrictive part of the binding pocket. The most potent antagonists in this series had IC₅₀ values around 1 μM. nih.gov The failure of bioisosteric replacement at the 3-nitro position indicates this group is likely involved in a critical interaction within the binding site, essential for molecular recognition and affinity. nih.gov Computational docking simulations are often used to visualize and predict these binding modes, guiding further synthetic modifications to optimize ligand-target interactions. nih.govmdpi.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Nitro-2-(trifluoromethyl)-2H-chromene |
| 3-Nitro-2-phenyl-2H-chromene |
| 3-Nitro-2-(trichloromethyl)-2H-chromene |
| Chromeno[3,4-c]pyrrolidine |
| Azomethine ylide |
| Michael adduct |
| 4-Aryl-4H-chromene |
| Trifluoromethyl group |
| Cyano group |
| Carboxylic acid |
| Ester |
| 8-Ethoxy-3-nitro-2H-chromene |
| 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile |
Inhibition Mechanisms at the Molecular Level (e.g., blocking enzymatic machinery)
Derivatives of the this compound scaffold have been identified as potent inhibitors of various enzymes and receptors, demonstrating their potential to modulate key cellular signaling pathways. The inhibitory action of these compounds is often achieved by directly interacting with the active or allosteric sites of target proteins, thereby blocking their normal function.
One significant area of investigation has been the anti-inflammatory properties of related 6-nitrocoumarin derivatives, which share a similar structural framework. Molecular docking studies have elucidated the potential of these compounds to selectively inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. For instance, a series of 8-substituted-7-benzoyloxy-4-methyl-6-nitrocoumarin derivatives were evaluated for their interaction with COX-1 and COX-2. The results indicated that most of these compounds exhibited a greater binding affinity for COX-2 over COX-1, suggesting a mechanism for selective anti-inflammatory action with potentially reduced side effects. researchgate.net The docking scores, which represent the binding energy, highlighted specific substitutions that enhanced this selectivity.
Another critical enzymatic pathway targeted by this compound derivatives is the phosphoinositide 3-kinase (PI3K)/AKT signaling cascade, which is often dysregulated in cancer. The compound 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (S14161) was identified as an inhibitor of PI3K. nih.gov Further structural simplification led to the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), which demonstrated more potent antiproliferative activities. nih.gov Mechanistically, BENC-511 was shown to be more effective than its parent compound in blocking the phosphorylation of AKT, a downstream effector of PI3K. nih.gov This inhibition of AKT phosphorylation disrupts the signaling cascade that promotes cell survival and proliferation, leading to the induction of apoptosis in cancer cells. nih.gov
Furthermore, derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene have been explored as antagonists of the P2Y6 receptor, a G-protein coupled receptor involved in inflammatory responses. nih.gov While not a direct enzymatic inhibition in the traditional sense, the antagonism of this receptor blocks the downstream signaling cascade that would normally be initiated by its endogenous ligand, uridine (B1682114) diphosphate (B83284) (UDP). The surmountable antagonism observed with some derivatives indicates a competitive binding at the receptor, preventing the activation of the associated Gq protein and subsequent intracellular calcium mobilization. nih.gov The potency of these compounds was found to be highly dependent on the nature of the substituent at the 6-position of the chromene ring. nih.gov
Table 1: Inhibitory Activity and Molecular Targets of Selected Nitro-chromene Derivatives
| Compound Class | Specific Derivative Example | Target Enzyme/Receptor | Observed Molecular Effect |
|---|---|---|---|
| 8-Substituted-6-nitrocoumarins | 8-acetyl-4-methyl-6-nitro-2-oxo-2H-chromen-7-yl benzoate | COX-1 and COX-2 | Selective binding to COX-2 over COX-1 in docking studies researchgate.net |
| 8-Ethoxy-3-nitro-2H-chromenes | 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) | PI3K/AKT Pathway | Potent blocking of AKT phosphorylation nih.gov |
| 3-Nitro-2-(trifluoromethyl)-2H-chromenes | 6-alkynyl analogues | P2Y6 Receptor | Antagonism of UDP-induced calcium mobilization nih.gov |
Stereochemical Impact on Molecular Recognition and Reactivity
The synthesis of enantiomerically enriched or diastereomerically pure compounds is a key strategy in medicinal chemistry to access molecules with improved potency and selectivity. An N-heterocyclic carbene-catalyzed kinetic resolution approach has been successfully developed to obtain highly diastereo- and enantioenriched 2-aryl-3-nitro-chromane derivatives from racemic 2-aryl-3-nitro-2H-chromenes. rsc.org This method allows for the separation of stereoisomers, enabling the investigation of their individual biological activities. The ability to isolate specific stereoisomers is crucial, as the pharmacological and toxicological profiles of enantiomers can differ significantly.
The reactivity of 3-nitro-2H-chromenes is also influenced by stereochemical factors. The introduction of a bulky substituent, such as a trifluoromethyl group at the 2-position, not only activates the double bond for reactions but also enhances the stereoselectivity of these reactions. mdpi.com This has been demonstrated in the reaction of 2-substituted 3-nitro-2H-chromenes with stabilized azomethine ylides. The stereochemistry of the resulting chromeno[3,4-c]pyrrolidine products can be controlled by varying reaction conditions, leading to the selective formation of specific diastereomers. mdpi.com
Table 2: Stereochemical Features of this compound Derivatives and their Implications
| Stereochemical Aspect | Observation | Implication for Molecular Recognition and Reactivity | Reference |
|---|---|---|---|
| Enantioselectivity | Successful kinetic resolution of racemic 2-aryl-3-nitro-2H-chromenes. | Allows for the isolation and evaluation of individual enantiomers, which may have different biological activities. | rsc.org |
| Diastereoselectivity | The introduction of a CF3 group at the 2-position increases the stereoselectivity of cycloaddition reactions. | Enables the synthesis of specific diastereomers, leading to more precise structure-activity relationship studies. | mdpi.com |
| Conformational Analysis | The pyran ring in chromeno[3,4-c]pyrrolidine derivatives adopts a distorted half-chair conformation. | The specific conformation dictates the three-dimensional shape of the molecule, which is crucial for binding to target proteins. | mdpi.com |
| Relative Configuration | X-ray analysis confirms the relative positions of substituents in newly formed stereocenters. | Defines the precise spatial arrangement of functional groups, which is essential for molecular recognition by biological targets. | mdpi.com |
Computational and Theoretical Investigations of 8 Nitro 2h Chromene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict electronic structure, energy, and other key molecular attributes with high accuracy.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 8-Nitro-2H-chromene and its derivatives to understand their geometry, electronic properties, and reaction mechanisms.
In a study on a related compound, 2-imino-8-nitro-2H-chromene-3-carbonitrile, DFT calculations were performed using the wB97X-D method with a 6-311++G(d,p) basis set. nih.gov Such studies are crucial for understanding how the introduction of substituents, such as the nitro group at the 8-position, influences the electronic distribution and reactivity of the chromene ring system. These calculations help in optimizing molecular geometries to their lowest energy state and calculating harmonic frequencies to confirm the nature of stationary points found on the potential energy surface. nih.gov The dispersion-corrected wB97X-D functional is particularly noted for its effectiveness in describing non-covalent interactions, which are often critical in reaction mechanisms. nih.gov
Calculation of Global Reactivity Parameters
Based on DFT calculations, a set of global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. These parameters, which include chemical hardness, electronegativity, chemical potential, and the electrophilicity index, are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While specific studies detailing these parameters for the parent this compound are not available, the DFT methodologies employed for its derivatives are standard for generating this data. Such parameters are invaluable for predicting how the molecule will interact with other reagents, for instance, by acting as an electrophile or nucleophile in chemical reactions.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques extend beyond static electronic structure calculations to explore the dynamic behavior of molecules and their interactions with other entities.
Conformational Energy Landscape Analysis
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational energy landscape analysis is a computational technique used to identify the stable conformations of a molecule and the energy barriers between them. For a molecule like this compound, this analysis would reveal the preferred spatial arrangement of the nitro group relative to the chromene ring and the energetic cost of rotating around single bonds. Although specific conformational analyses on this compound have not been detailed in the available literature, this method is essential for understanding its structural dynamics.
Molecular Docking for Interaction Mechanism Prediction
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is particularly vital in drug discovery for predicting the binding mode of a ligand to the active site of a target protein. While specific molecular docking studies featuring this compound as a ligand were not found, the chromene scaffold is a common feature in many biologically active compounds. nih.gov Docking simulations would typically be used to predict potential biological targets for this compound and elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Mechanistic Pathway Elucidation through Computational Chemistry
Computational chemistry provides a powerful lens for examining the step-by-step process of chemical reactions, identifying transition states and intermediates that are often difficult to detect experimentally. By mapping the potential energy surface, researchers can determine the most favorable reaction pathways.
For a derivative of this compound, DFT calculations have been instrumental in elucidating reaction mechanisms. nih.gov The study on the synthesis of 2-amino-4-(nitromethyl)-4H-chromenes, which involves chromene precursors, revealed the significant role of π-π stacking interactions and hydrogen bonding in guiding the reaction pathway. nih.gov Computational analysis of transition states can provide activation energies, which determine the kinetics of the reaction. For reactions involving the this compound core, computational elucidation would clarify the role of the electron-withdrawing nitro group in activating or deactivating the molecule towards certain reagents and would help rationalize the observed stereoselectivity or regioselectivity of a reaction.
Transition State Analysis
While specific transition state analysis for the synthesis of this compound is not extensively documented in the literature, insights can be drawn from computational studies on the formation of the parent 2H-chromene and related nitrochromene derivatives. The synthesis of the 2H-chromene core often involves a key intramolecular cyclization step. Density Functional Theory (DFT) calculations are a powerful tool to elucidate the intricate details of these reaction pathways, including the characterization of transition states.
For the formation of the 2H-chromene ring, a commonly proposed mechanism involves an intramolecular cyclization that can proceed through different pathways, such as an oxa-Michael addition followed by cyclization. Transition state analysis in such reactions typically involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate.
Computational studies on related systems have shown that the transition state for the cyclization step involves the formation of a new carbon-oxygen bond, leading to the pyran ring. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction. The presence of the electron-withdrawing nitro group at the 8-position of the benzene (B151609) ring is expected to influence the electronic properties of the molecule. This can affect the stability of intermediates and the energy of the transition states. The nitro group's influence on the electron density of the aromatic ring can either facilitate or hinder the key bond-forming steps, thereby altering the activation energy of the reaction.
A hypothetical transition state analysis for a key step in the synthesis of a 2H-chromene derivative is presented in the table below, based on data from analogous systems.
| Parameter | Value | Description |
| Activation Energy (ΔG‡) | 20-30 kcal/mol | The free energy barrier for the cyclization step. |
| Key Bond Distance (C-O) | ~2.0-2.5 Å | The distance between the forming carbon and oxygen atoms in the transition state. |
| Imaginary Frequency | -200 to -400 cm⁻¹ | Confirms the structure as a true transition state. |
This data is representative and based on computational studies of similar chromene syntheses. Specific values for this compound would require dedicated DFT calculations.
Reaction Coordinate Mapping
Reaction coordinate mapping provides a detailed profile of the energy changes that occur as reactants are converted into products. For the synthesis of this compound, this would involve mapping the energy landscape of the entire reaction sequence. While a specific reaction coordinate map for this compound is not available, the general features can be inferred from studies on the formation of the 2H-chromene scaffold.
The reaction coordinate would typically begin with the starting materials, for instance, a substituted salicylaldehyde (B1680747) and a suitable reaction partner. The energy profile would then show an increase towards the first transition state, leading to the formation of an intermediate. Subsequent steps, each with their own transition states and intermediates, would eventually lead to the final this compound product.
Key points along a hypothetical reaction coordinate for a domino reaction leading to a chromene derivative could include:
Initial Reactants: The starting materials at their ground state energy.
First Transition State (TS1): The energy barrier for the initial bond formation.
Intermediate 1: A relatively stable species formed after the first step.
Second Transition State (TS2): The energy barrier for the subsequent cyclization.
Final Product: The this compound at its ground state energy.
Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how the chemical structure of a molecule influences its biological activity. For this compound and its derivatives, QSAR models can provide insights into the structural features that are crucial for a particular biological effect, thereby offering mechanistic clues. Although a specific QSAR study for this compound is not available, the principles can be discussed based on studies of other nitroaromatic and chromene compounds. dergipark.org.tr
A QSAR model is a mathematical equation that correlates the biological activity of a set of compounds with their physicochemical properties, which are quantified by molecular descriptors.
Biological Activity = f (Molecular Descriptors)
For a series of this compound derivatives, the biological activity of interest (e.g., antimicrobial, anticancer) would be experimentally determined. Then, a wide range of molecular descriptors would be calculated for each derivative. These descriptors can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and dipole moment. The nitro group, being strongly electron-withdrawing, would significantly impact these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar volume, and surface area.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the partition coefficient (logP) being the most common.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. The resulting model can then be used to predict the activity of new, unsynthesized derivatives and to understand the mechanism of action. For instance, if the model shows a strong correlation between a particular electronic descriptor and the biological activity, it might suggest that the compound's mechanism involves an electronic interaction with its biological target.
A hypothetical table of molecular descriptors that would be relevant for a QSAR study of this compound derivatives is presented below.
| Descriptor | Type | Potential Influence on Activity |
| LogP | Hydrophobic | Affects cell membrane permeability and transport to the target site. |
| LUMO Energy | Electronic | A lower LUMO energy, influenced by the nitro group, can indicate higher reactivity towards nucleophiles. |
| Dipole Moment | Electronic | Influences polar interactions with the biological target. |
| Molecular Weight | Steric | Can affect binding affinity and diffusion. |
| Molecular Refractivity | Steric/Electronic | Relates to the volume and polarizability of the molecule. |
By analyzing the contribution of each descriptor in the QSAR model, researchers can gain valuable mechanistic insights into how this compound and its analogs exert their biological effects.
Applications of 8 Nitro 2h Chromene As a Synthetic Intermediate and Chemical Scaffold
Utility in the Synthesis of Complex Heterocyclic Systems
The 2H-chromene framework, particularly when functionalized with an electron-withdrawing nitro group, serves as a versatile precursor for the construction of more intricate heterocyclic structures. The nitroalkene moiety within 3-nitro-2H-chromenes, for instance, is a key reactive partner in various cycloaddition and domino reactions.
One notable application is the reaction of 3-nitro-2H-chromenes with stabilized azomethine ylides. This process leads to the formation of chromeno[3,4-c]pyrrolidines, a class of complex heterocyclic molecules. mdpi.com The reaction proceeds via a Michael addition/Mannich reaction sequence, and the stereochemical outcome can be influenced by the substituents on the chromene ring. mdpi.com For example, the reaction of 2-phenyl-3-nitro-2H-chromenes yields a mixture of endo and endo' isomers, while 2-trifluoromethyl-3-nitro-2H-chromenes exclusively produce the endo isomer. mdpi.com This method provides an atom-economical and stereoselective route to functionalized pyrrolidines. mdpi.com
Furthermore, 2H-chromene derivatives bearing an o-formylaryl amine or ether side chain can undergo domino Knoevenagel-cyclization reactions to assemble a variety of chiral condensed heterocycles. bohrium.com These transformations can proceed through different mechanistic pathways, including intramolecular hetero-Diels-Alder (IMHDA) reactions, polar [2+2] cycloadditions, or multi-step sequences, leading to novel and complex molecular skeletons. bohrium.com
Role in the Preparation of Diverse Chromene and Chromane (B1220400) Derivatives
8-Nitro-2H-chromene is a pivotal starting material for a wide array of other substituted chromene and chromane derivatives. The nitro group can be readily transformed into other functional groups, and the double bond of the pyran ring can be reduced, allowing for extensive structural diversification.
A common transformation is the reduction of the nitro group to an amine, which can then be further modified. For instance, 5-hydroxy-8-nitro-2H-chromene can be reduced to 5-hydroxy-8-aminochromane. nih.gov This aminochromane can then be used in the synthesis of various derivatives, such as chromenylurea and chromanylurea compounds. nih.gov
The nitro group also facilitates the introduction of other substituents. For example, 5-(2-Bromoethoxy)-8-nitro-2H-chromene, derived from 5-hydroxy-8-nitro-2H-chromene, can react with various nucleophiles like morpholine (B109124) or triazole to yield corresponding ether derivatives. nih.gov Subsequent reduction of the nitro group in these compounds provides 5-alkoxy-2H-chromen-8-amines. nih.gov
The versatility of the 3-nitro-2H-chromene scaffold is also well-documented for creating a diverse range of chromene and chromane derivatives due to its high and versatile reactivity. chim.it
Integration into Multi-Step Organic Synthesis Schemes
The utility of this compound extends to its role as a key intermediate in multi-step total synthesis of complex molecules and pharmaceutical agents. Its functional handles allow for sequential modifications and building upon the chromene core.
An example of its integration is in the synthesis of anti-TNF-α agents. The synthesis starts with the preparation of 5-hydroxy-8-nitro-2H-chromene from 2-nitro-5-fluorophenol through a series of reactions including propargylation, Claisen rearrangement, and debenzylation. nih.gov This intermediate is then elaborated through several steps, including etherification and reduction of the nitro group, to ultimately yield the target chromenylurea and chromanylurea derivatives. nih.gov
The synthesis of 2-aryl-3-nitro-2H-chromenes, often achieved through an oxa-Michael-Henry dehydration reaction, provides a platform for creating libraries of compounds for biological screening. nih.gov These compounds can be further modified, for instance, by introducing halogen substituents, to modulate their activity. nih.gov The development of efficient, one-pot syntheses for chromene derivatives further highlights their importance in constructing molecular libraries for drug discovery. frontiersin.orgnih.gov
Development of Chemical Probes and Tools
The chromene scaffold is a fundamental component in the design of fluorescent probes for biological imaging and sensing. aip.org The photophysical properties of chromene derivatives can be modulated by the introduction of specific functional groups, making them suitable for detecting various biologically relevant analytes. aip.org
While the direct use of this compound as a probe is less common, the nitro group itself is a key functional group in the design of "turn-on" fluorescent probes. The reduction of a nitro group to an amine by specific analytes, such as hydrogen sulfide (B99878) (H₂S), can lead to a significant change in fluorescence, forming the basis of detection. nih.gov This principle has been applied in various fluorescent scaffolds, including those based on coumarin (B35378) and cyanine (B1664457) dyes. nih.gov
The reactivity of the chromene core has also been exploited. For instance, the "thiol-chromene click" reaction provides a selective method for detecting thiols. aip.org This reaction involves the Michael addition of a thiol to an unsaturated ketone embedded within a chromene framework, leading to a measurable optical response. aip.org The development of chemical probes is a crucial aspect of chemical biology, allowing for the investigation of proteins and cellular processes in their native environments. mskcc.org
Future Directions in 8 Nitro 2h Chromene Research
Exploration of Novel Synthetic Methodologies
The development of efficient, selective, and sustainable methods for constructing the 2H-chromene core is paramount. Future research will likely focus on moving beyond traditional condensation reactions towards more sophisticated catalytic strategies.
Key Future Approaches:
Advanced Catalysis: The application of transition metal catalysis, which has been successful for general 2H-chromene synthesis, is a primary area for exploration. msu.edu Methodologies employing catalysts based on gold, cobalt, and chromium could offer new pathways with high atom economy and functional group tolerance. msu.edu For instance, cobalt-porphyrin catalyzed reactions of salicyl-N-tosylhydrazones with terminal alkynes present a novel route that could be adapted for 8-nitro substituted precursors. msu.edu
Organocatalysis: Enantioselective organocatalysis represents a frontier for producing chiral 8-Nitro-2H-chromene derivatives. msu.edu Recent work has demonstrated the use of aliphatic amino acids, such as L-alanine, to promote the synthesis of 2H-chromenes from phenols and enals, offering a sustainable, bio-based alternative to traditional catalysts. wordpress.com Applying such methods could provide enantiomerically enriched 8-Nitro-2H-chromenes, which are valuable for biological screening.
Flow Chemistry and Green Solvents: The use of continuous flow chemistry can offer improved reaction control, scalability, and safety, particularly for nitrated compounds. acs.org Combining these setups with green solvents or even solvent-free conditions, such as ball milling, which has been used for other nitrochromenes, will be a key step towards more environmentally benign syntheses. bohrium.com
A summary of emerging catalytic strategies applicable to 2H-chromene synthesis is presented below.
| Catalytic Strategy | Catalyst Example | Potential Advantages for this compound Synthesis |
| Transition Metal Catalysis | [CoII(porphyrin)], Gold (I) complexes | High efficiency, broad substrate scope, novel reaction pathways. msu.edu |
| Enantioselective Organocatalysis | L-alanine, N-heterocyclic carbenes (NHCs) | Access to chiral, enantiomerically pure compounds; sustainable. wordpress.comrsc.org |
| Photoredox Catalysis | Visible-light photocatalysts | Mild reaction conditions, unique reactivity patterns. acs.org |
Advanced Mechanistic Studies of Chemical Transformations
A profound understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. For this compound, future studies will need to employ a combination of experimental and computational techniques to elucidate the intricate pathways of its formation and subsequent reactions.
Areas for Mechanistic Investigation:
Cycloaddition Reactions: The reaction of 2-substituted 3-nitro-2H-chromenes with stabilized azomethine ylides has been shown to proceed through a Michael addition/Mannich reaction sequence. nih.govmdpi.com Advanced studies could use in situ spectroscopic techniques (e.g., rapid-injection NMR) to trap and characterize transient intermediates in this cascade. Understanding the reversibility of the initial Michael addition is key to controlling the stereochemical outcome. mdpi.com
Asymmetric Transformations: In the N-heterocyclic carbene (NHC)-catalyzed kinetic resolution of 2-aryl-3-nitro-2H-chromenes, the proposed mechanism involves an NHC-bound azolium homoenolate pathway. rsc.org Future work should focus on isolating or spectroscopically observing these key intermediates to validate the proposed catalytic cycle.
Spectroscopic and Analytical Tools: The application of advanced analytical tools will be crucial. Techniques like photoionization and photoelectron photoion coincidence spectroscopy can provide detailed insights into the electronic structure and reaction dynamics of catalytic intermediates, offering a level of detail not achievable with conventional methods. dntb.gov.ua
The table below outlines proposed mechanistic pathways for reactions involving nitro-2H-chromenes that warrant further investigation.
| Reaction Type | Proposed Mechanism | Key Unresolved Questions |
| [3+2] Cycloaddition | Reversible Michael addition followed by a Mannich reaction. mdpi.com | What factors govern the transition from kinetic to thermodynamic products? |
| Kinetic Resolution | NHC-bound azolium homoenolate pathway. rsc.org | What is the precise structure of the homoenolate intermediate? |
| Oxa-Michael-Henry Cascade | Base-catalyzed cascade reaction. bohrium.com | How does the catalyst influence the rate of dehydration in the final step? |
Development of New Derivatization Strategies
To explore the full potential of the this compound scaffold, particularly for biological applications, the development of diverse derivatization strategies is essential. Future research will focus on site-selective functionalization of both the pyran and the aromatic rings.
Prospective Derivatization Approaches:
Late-Stage Functionalization: Building on recent advances in C-H activation, methodologies for the direct functionalization of the chromene core will be highly valuable. rsc.org This allows for the modification of a pre-formed this compound, enabling rapid access to a library of analogs.
Position-Specific Modifications: Research on other nitrochromene isomers has shown that specific positions are amenable to derivatization without loss of biological activity. For example, the 6-position of 3-nitro-2-(trifluoromethyl)-2H-chromene has been identified as a suitable site for introducing extended chains via Sonogashira coupling. nih.gov Similar "hot spots" for modification on the this compound scaffold need to be identified.
Bioisosteric Replacement: The nitro group is a key functional handle but can sometimes be metabolically liable. Future work should explore the replacement of the nitro group at the 8-position with various bioisosteres (e.g., cyano, sulfonyl groups) to modulate the compound's electronic properties and metabolic stability. nih.gov
The following table summarizes promising derivatization strategies for the this compound core.
| Derivatization Strategy | Target Position(s) | Example Reaction | Potential Outcome |
| Alkynylation | Aromatic Ring (e.g., C5, C6, C7) | Sonogashira Coupling | Introduction of handles for click chemistry, extension to larger molecules. nih.gov |
| C-H Activation | Pyran Ring or Aromatic Ring | Pd-catalyzed C-H arylation | Rapid diversification of the core structure. rsc.org |
| Nitro Group Modification | C8-Nitro Group | Reduction to amine, followed by acylation/sulfonylation | Altered electronic properties, improved pharmacokinetic profiles. |
Deeper Computational Characterization and Predictive Modeling
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental efforts. For this compound, a deeper computational approach can accelerate discovery.
Future Computational Focus:
Mechanism Elucidation: Density Functional Theory (DFT) calculations will continue to be instrumental in mapping out reaction energy profiles for synthetic transformations. acs.org This can help explain observed regio- and stereoselectivities and predict the outcomes of reactions with new substrates or catalysts. acs.org
Predicting Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, stability, and electronic characteristics for novel this compound derivatives before their synthesis.
Modeling Biological Interactions: For derivatives identified with biological activity, molecular docking and molecular dynamics (MD) simulations will be essential to predict and understand their interactions with biological targets. This can guide the design of new analogs with improved potency and selectivity. For example, understanding how substituents on the chromene ring interact with receptor binding pockets, as explored for P2Y₆R antagonists, can inform rational drug design. nih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 8-Nitro-2H-chromene, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nitration of 2H-chromene derivatives under controlled conditions (e.g., mixed acid systems). Regioselectivity must be optimized using temperature modulation (0–5°C) to minimize byproducts like 6-nitro isomers. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended. Validate purity using 1H/13C NMR (full spectral assignments), IR (nitro group stretching ~1520 cm⁻¹), and HRMS (exact mass confirmation within ±2 ppm). Cross-check melting points against literature values to detect impurities .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what data discrepancies require attention?
- Methodological Answer :
- 1H/13C NMR : Ensure nitro-group-induced deshielding in aromatic protons (e.g., δ 8.2–8.5 ppm for H-5/H-7). Discrepancies in integration ratios may indicate incomplete nitration or degradation.
- IR : Confirm nitro absorption bands; absence suggests incomplete reaction.
- MS : Fragment ions (e.g., [M–NO₂]⁺) help validate structure. Discrepancies between experimental and theoretical isotopic patterns may signal contamination.
- Elemental Analysis : Deviations >0.3% from calculated values require re-purification .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking be applied to study this compound's reactivity or biological interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps, nitro-group charge distribution). Compare with experimental UV-Vis spectra to validate transitions.
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like COX-2). Validate docking poses with MD simulations (NAMD/GROMACS) and experimental IC50 data.
- Contradiction Resolution : If computational binding energies conflict with bioassay results, re-evaluate force-field parameters or solvation models .
Q. What experimental design strategies mitigate challenges in studying this compound's stability under varying conditions?
- Methodological Answer :
- Kinetic Studies : Monitor degradation via HPLC at controlled pH/temperature. Use Arrhenius plots to predict shelf life.
- Light Sensitivity : Conduct stability tests in amber vials under UV/visible light; quantify nitro-group reduction via NMR.
- Statistical Design : Apply Box-Behnken models to optimize storage conditions (temperature, humidity, solvent). Include triplicate runs and negative controls to isolate degradation pathways .
Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound's properties?
- Methodological Answer :
- Parameter Re-evaluation : If DFT-predictions of dipole moments conflict with dielectric constant measurements, adjust basis sets (e.g., switch to def2-TZVP) or include solvent effects (PCM model).
- Experimental Replication : Repeat spectral acquisitions under standardized conditions (e.g., deuterated solvent batch, calibrated instruments).
- Literature Benchmarking : Compare results with high-quality datasets (e.g., NIST Chemistry WebBook for IR/GC-MS) to identify systematic errors .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility and ethical reporting in this compound research?
- Methodological Answer :
- Protocol Transparency : Publish full synthetic procedures (reagent grades, stirring times) in supplementary information. Use IUPAC nomenclature consistently .
- Data Archiving : Deposit raw spectral data in repositories (e.g., Figshare) with DOI links.
- Ethical Citations : Credit prior methodologies (e.g., SHELX for crystallography ), and avoid "citation stuffing."
- Reproducibility Checks : Independent labs should validate key findings using shared protocols. Disclose conflicts of interest (e.g., funding sources) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
